

High-throughput screening using Ac-Leu-pNA substrate

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Compound of Interest

Compound Name: *Ac-Leu-pNA*

Cat. No.: *B13397438*

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Application Note: High-Throughput Screening (HTS) for Acylaminoacyl-Peptidase and Chymotrypsin-like Activity Using **Ac-Leu-pNA**

Introduction & Scientific Context

This guide details the protocol for high-throughput screening (HTS) using Acetyl-Leucine-p-nitroanilide (**Ac-Leu-pNA**).

Critical Distinction (Expertise Insight): It is vital to distinguish between **Ac-Leu-pNA** and Leu-pNA.

- Leu-pNA (L-Leucine-p-nitroanilide): Requires a free N-terminus. It is the gold-standard substrate for Leucyl Aminopeptidase (LAP) and Aminopeptidase N (CD13).
- **Ac-Leu-pNA** (Acetyl-L-Leucine-p-nitroanilide): The N-terminus is blocked by an acetyl group. This substrate is specific for enzymes capable of cleaving blocked N-termini, primarily Acylaminoacyl-peptidase (AAP/APH) (EC 3.4.19.1) or enzymes with Chymotrypsin-like specificity (e.g., the 20S proteasome

5 subunit, though Ac-LLVY-pNA is more common there, **Ac-Leu-pNA** is often used as a simpler surrogate).

Target Applications:

- Oncology: AAP is a target for sensitizing cancer cells to chemotherapy.

- Neurodegeneration: AAP is involved in the clearance of cytotoxic protein aggregates.
- Protease Profiling: Assessing chymotrypsin-like specificity in crude lysates.

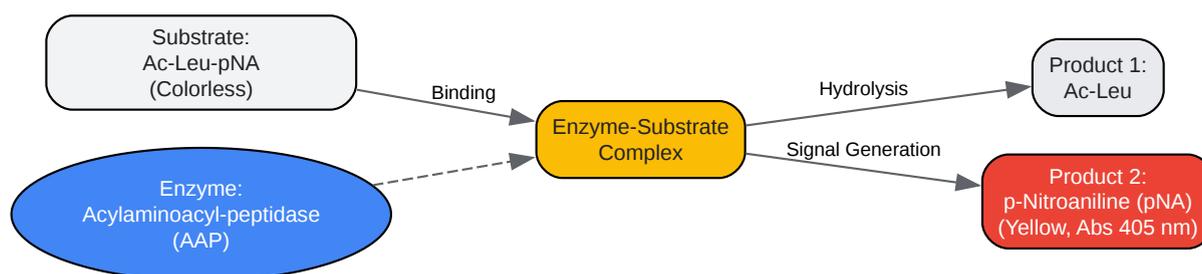
Assay Principle & Mechanism

The assay relies on the enzymatic hydrolysis of the amide bond between the acetylated leucine and the chromogenic reporter, p-nitroaniline (pNA).

Reaction Mechanism:

- Substrate: **Ac-Leu-pNA** is colorless in solution (Absorbance max < 340 nm).
- Catalysis: The enzyme (e.g., AAP) recognizes the Ac-Leu moiety.
- Hydrolysis: The amide bond is cleaved, releasing Ac-Leu and free p-nitroaniline (pNA).
- Detection: Free pNA absorbs strongly at 405 nm (Yellow color). The rate of absorbance increase is directly proportional to enzyme activity.

Reaction Diagram:



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Caption: Enzymatic hydrolysis of **Ac-Leu-pNA** releasing the chromogenic pNA reporter.

Materials & Reagents

A. Reagents

Component	Specification	Preparation Notes
Substrate	Ac-Leu-pNA (MW ~293.3 g/mol)	Dissolve in 100% DMSO to 20 mM stock. Note: Hydrophobic; do not dissolve directly in buffer.
Assay Buffer	50 mM Tris-HCl or HEPES, pH 7.5–8.0	Add 1 mM DTT (if enzyme requires reduction) and 0.1 mg/mL BSA (to prevent enzyme adsorption to plastic).
Enzyme	Recombinant AAP or Lysate	Dilute in Assay Buffer immediately before use. Keep on ice.
Stop Solution	10% Acetic Acid or 1 M Sodium Citrate (pH 3.0)	Optional: For endpoint assays only. Low pH stops the reaction.
Control	p-Nitroaniline (Standard)	Prepare a standard curve (0–200 μ M) to calculate specific activity.[1]

B. Equipment

- Liquid Handler: Automated dispenser (e.g., Multidrop, Echo) for 384-well plates.
- Plate Reader: Capable of absorbance reading at 405 nm (Bandwidth 10 nm).
- Plates: Clear, flat-bottom 384-well polystyrene plates (e.g., Greiner or Corning).

HTS Protocol (384-Well Format)

This protocol is designed for a kinetic read (preferred for HTS to identify false positives/artifacts) but can be adapted to endpoint.

Step 1: Compound Transfer

- Dispense 0.5 μL of test compounds (in 100% DMSO) into the 384-well plate.
- Include controls:
 - High Control (HC): Enzyme + Substrate + DMSO (No inhibitor).
 - Low Control (LC): Buffer + Substrate + DMSO (No enzyme).

Step 2: Enzyme Addition

- Dilute Enzyme in Assay Buffer to 2x the final desired concentration.
 - Optimization Tip: Target a concentration that yields a linear signal for 60 minutes (typically 1–10 nM pure enzyme).
- Dispense 25 μL of 2x Enzyme solution into all wells except Low Control wells.
- Dispense 25 μL of Assay Buffer into Low Control wells.
- Centrifuge plate (1000 rpm, 1 min) and incubate for 15 min at RT (pre-incubation allows compound binding).

Step 3: Substrate Initiation

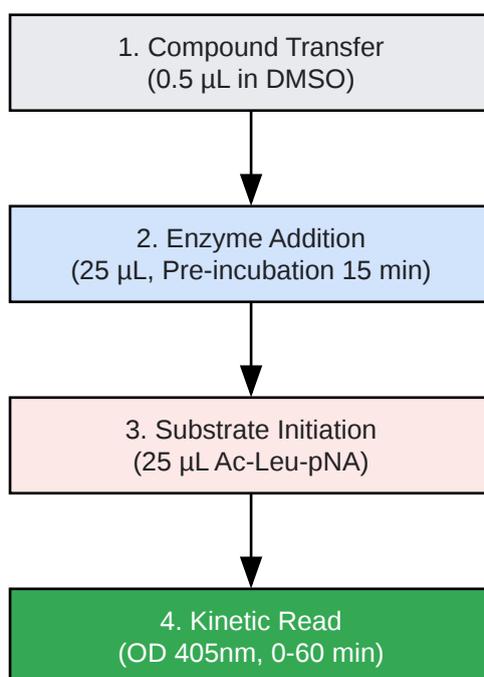
- Dilute 20 mM **Ac-Leu-pNA** stock to 2x working concentration (e.g., 200 μM) in Assay Buffer.
 - Note: Final reaction concentration will be 100 μM (approx.).
- Dispense 25 μL of Substrate solution into all wells.
 - Final Volume: 50.5 μL .
 - Final DMSO: ~1% (Ensure enzyme tolerates this).

Step 4: Detection (Kinetic Read)

- Immediately transfer to the plate reader.

- Measure Absorbance at 405 nm.[1][2][3][4]
- Settings: Read every 2–5 minutes for 60 minutes at 25°C or 37°C.

HTS Workflow Diagram:



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Caption: Step-by-step workflow for 384-well high-throughput screening.

Data Analysis & Validation

A. Activity Calculation

Calculate the initial velocity (

) from the linear portion of the kinetic curve (mOD/min).

- : Extinction coefficient of pNA

(Check specific buffer conditions).

- : Pathlength (approx. 0.3 cm for 50 µL in 384-well).

B. HTS Quality Control (Z' Factor)

For the assay to be valid for screening, the Z' factor must be

- : Standard deviation.
- : Mean signal.

C. Troubleshooting (Expert Tips)

- Spontaneous Hydrolysis: **Ac-Leu-pNA** is relatively stable, but high pH (>8.5) or old stock can cause high background. Always prepare fresh substrate dilutions.
- Solubility: If the solution turns cloudy upon adding substrate, the peptide has precipitated. Reduce substrate concentration or add 0.01% Triton X-100.
- Inner Filter Effect: Colored compounds in the library may interfere at 405 nm. Kinetic reading mitigates this (slope subtraction), whereas endpoint reading does not.

References

- Fujino, T., et al. (2000). "Acylaminoacyl-peptidase in sperm: purification and characterization." *Journal of Biochemistry*. [Link](#)
- Tsunasawa, S., et al. (1975). "The amino-terminal residue of Acylaminoacyl-peptidase substrates." [1] *Journal of Biochemistry*. [Link](#)
- Sigma-Aldrich. "Enzymatic Assay of Acylaminoacyl-Peptidase." Technical Bulletin. [Link](#)
- Copeland, R. A. (2000). *Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis*. Wiley-VCH.
- Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." *Journal of Biomolecular Screening*. [Link](#)

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- [4. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC](https://pubmed.ncbi.nlm.nih.gov/12345678/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/12345678/)]
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